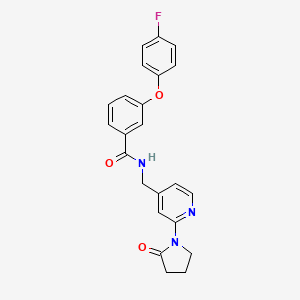
3-(4-fluorophenoxy)-N-((2-(2-oxopyrrolidin-1-yl)pyridin-4-yl)methyl)benzamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-(4-fluorophenoxy)-N-((2-(2-oxopyrrolidin-1-yl)pyridin-4-yl)methyl)benzamide is a chemical compound that has been extensively studied in the field of medicinal chemistry. It is a potent inhibitor of certain enzymes and has shown promise in the treatment of various diseases.
Mechanism Of Action
The mechanism of action of 3-(4-fluorophenoxy)-N-((2-(2-oxopyrrolidin-1-yl)pyridin-4-yl)methyl)benzamide involves the inhibition of PDE4 and PDE10 enzymes. By inhibiting these enzymes, the compound increases the levels of cyclic AMP (cAMP) and cyclic GMP (cGMP) in cells. This leads to various biochemical and physiological effects, including anti-inflammatory and anti-depressant effects.
Biochemical and physiological effects:
The biochemical and physiological effects of 3-(4-fluorophenoxy)-N-((2-(2-oxopyrrolidin-1-yl)pyridin-4-yl)methyl)benzamide include anti-inflammatory and anti-depressant effects. It has been shown to reduce the levels of pro-inflammatory cytokines and chemokines in cells, which can help reduce inflammation. It has also been shown to increase the levels of brain-derived neurotrophic factor (BDNF), which is important for neuronal survival and function.
Advantages And Limitations For Lab Experiments
The advantages of using 3-(4-fluorophenoxy)-N-((2-(2-oxopyrrolidin-1-yl)pyridin-4-yl)methyl)benzamide in lab experiments include its potency and specificity as an inhibitor of PDE4 and PDE10 enzymes. However, one limitation is that it may have off-target effects on other enzymes or pathways, which could complicate the interpretation of results.
Future Directions
There are several future directions for the study of 3-(4-fluorophenoxy)-N-((2-(2-oxopyrrolidin-1-yl)pyridin-4-yl)methyl)benzamide. One direction is to study its potential use in the treatment of various diseases, including inflammation, depression, and schizophrenia. Another direction is to study its mechanism of action in more detail, including its effects on other enzymes and pathways. Finally, there is a need to develop more potent and selective inhibitors of PDE4 and PDE10 enzymes, which could lead to the development of more effective treatments for various diseases.
Synthesis Methods
The synthesis of 3-(4-fluorophenoxy)-N-((2-(2-oxopyrrolidin-1-yl)pyridin-4-yl)methyl)benzamide involves several steps. The first step is the synthesis of 2-(2-oxopyrrolidin-1-yl)pyridine-4-carboxylic acid. This is followed by the synthesis of 3-(4-fluorophenoxy)-N-(hydroxymethyl)benzamide. The final step involves the coupling of the two intermediates to form the desired compound.
Scientific Research Applications
3-(4-fluorophenoxy)-N-((2-(2-oxopyrrolidin-1-yl)pyridin-4-yl)methyl)benzamide has been extensively studied for its potential use in the treatment of various diseases. It has been shown to be a potent inhibitor of certain enzymes, including phosphodiesterase 4 (PDE4) and phosphodiesterase 10 (PDE10). PDE4 inhibitors have been shown to have anti-inflammatory and anti-depressant effects, while PDE10 inhibitors have been studied for their potential use in the treatment of schizophrenia.
properties
IUPAC Name |
3-(4-fluorophenoxy)-N-[[2-(2-oxopyrrolidin-1-yl)pyridin-4-yl]methyl]benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H20FN3O3/c24-18-6-8-19(9-7-18)30-20-4-1-3-17(14-20)23(29)26-15-16-10-11-25-21(13-16)27-12-2-5-22(27)28/h1,3-4,6-11,13-14H,2,5,12,15H2,(H,26,29) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HZJNKLQNPSPYAH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(=O)N(C1)C2=NC=CC(=C2)CNC(=O)C3=CC(=CC=C3)OC4=CC=C(C=C4)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H20FN3O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
405.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-(4-fluorophenoxy)-N-((2-(2-oxopyrrolidin-1-yl)pyridin-4-yl)methyl)benzamide | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![Ethyl 4-((4-((4-ethoxybenzo[d]thiazol-2-yl)carbamoyl)phenyl)sulfonyl)piperazine-1-carboxylate](/img/structure/B2658702.png)
![N-(4-(4-(benzo[d]thiazol-2-yl)piperazine-1-carbonyl)phenyl)benzenesulfonamide](/img/structure/B2658703.png)
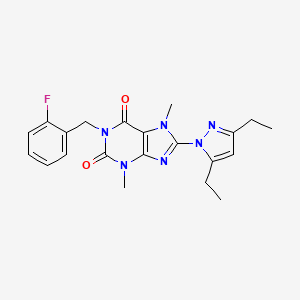

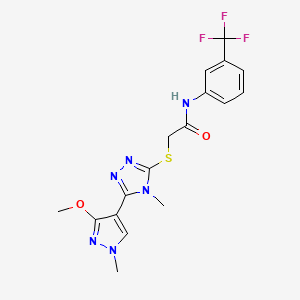

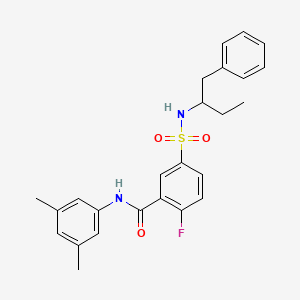

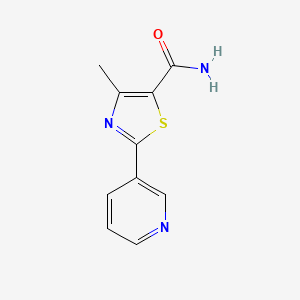
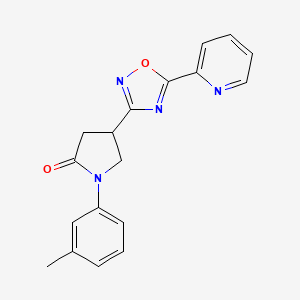
![3-amino-N-(3,4-dimethylphenyl)-4-(thiophen-2-yl)-5,6,7,8-tetrahydrothieno[2,3-b]quinoline-2-carboxamide](/img/structure/B2658717.png)
![2-[(3,4,4-trifluoro-3-butenyl)sulfanyl]-N-[4-(trifluoromethoxy)phenyl]nicotinamide](/img/structure/B2658720.png)
![1-benzyl-6-phenyl-1H-pyrazolo[3,4-b]pyridine-4-carboxylic acid](/img/structure/B2658722.png)